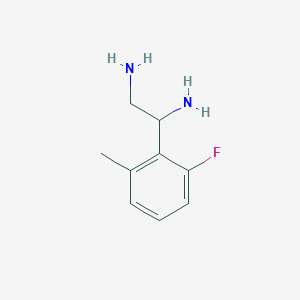

1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine

Description

1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine is an aromatic diamine featuring a fluorinated and methyl-substituted phenyl ring attached to an ethane-1,2-diamine backbone. For instance, fluorine and methyl groups influence electronic and steric profiles, affecting solubility, stability, and coordination chemistry. Such diamines are often intermediates in synthesizing ligands for metal complexes (e.g., Schiff bases) or pharmaceuticals .

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4,8H,5,11-12H2,1H3 |

InChI Key |

VOCDIOKQOPDLLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

This is a widely used approach for preparing substituted phenylethane-1,2-diamines:

Step 1: React 2-fluoro-6-methylbenzaldehyde with ethylenediamine under controlled temperature conditions (e.g., room temperature to 50°C) in a suitable solvent such as ethanol or methanol.

Step 2: Formation of an imine intermediate occurs between the aldehyde group and one amino group of ethylenediamine.

Step 3: The imine is then reduced to the corresponding diamine using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Step 4: The reaction mixture is worked up, and the product is isolated by extraction and purified.

This method benefits from mild reaction conditions and relatively straightforward purification steps.

Nucleophilic Aromatic Substitution (SNAr)

Step 1: Starting from a suitable halogenated fluorobenzene derivative (e.g., 2-fluoro-6-methylchlorobenzene), nucleophilic substitution with ethylenediamine is conducted.

Step 2: The reaction typically requires elevated temperatures (80–120°C) and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step 3: The nucleophile (ethylenediamine) displaces the halogen substituent, yielding the desired diamine.

Step 4: Purification follows via crystallization or chromatography.

This method is advantageous for direct substitution but may require harsher conditions and longer reaction times.

Reduction of Nitro Precursors

Step 1: Synthesize 2-fluoro-6-methylnitrobenzene as an intermediate.

Step 2: Perform nucleophilic substitution or other functional group transformations to introduce the ethane-1,2-diamine framework.

Step 3: Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reductants such as iron powder in acidic medium.

Step 4: Further functionalization or purification as needed.

This route is useful when nitro precursors are more accessible or stable.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, DMF, DMSO | Choice depends on method; polar aprotic solvents for SNAr |

| Temperature | 25–120°C | Lower for reductive amination; higher for SNAr |

| Reducing Agents | NaBH4, LiAlH4, Borane complexes, Catalytic H2 | Selection depends on intermediate functionality |

| Reaction Time | 2–24 hours | Optimized for yield and purity |

| Purification Techniques | Recrystallization, Column Chromatography | Ensures removal of by-products and unreacted materials |

Research Findings and Yields

The reductive amination route typically yields 65–85% of the target diamine with high enantiomeric purity when chiral catalysts or chiral starting materials are used.

Nucleophilic aromatic substitution methods generally provide yields in the range of 50–75% , depending on reaction time and temperature.

Reduction of nitro intermediates followed by amination can achieve yields around 60–80% , with the added benefit of versatility in precursor availability.

Industrial scale-up often employs continuous flow reactors to improve reaction control, safety, and throughput.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 2-Fluoro-6-methylbenzaldehyde + ethylenediamine | NaBH4 or catalytic hydrogenation; ethanol/methanol; 25–50°C | 65–85 | Mild conditions; high purity | Requires aldehyde precursor |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Fluoro-6-methylchlorobenzene + ethylenediamine | DMF/DMSO; 80–120°C | 50–75 | Direct substitution; simple reagents | Higher temperature; longer time |

| Nitro Reduction Route | 2-Fluoro-6-methylnitrobenzene + ethylenediamine | Catalytic H2 (Pd/C) or chemical reductants | 60–80 | Versatile intermediates | Multi-step; requires reduction |

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine with structurally related compounds:

Key Observations:

- Stability: Diamines with nitro groups (e.g., N-(2-Chloro-6-nitrophenyl) derivative) are prone to decomposition under reducing conditions, unlike fluorine/methyl-substituted analogs .

Biological Activity

1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, combined with an ethane-1,2-diamine moiety. Its molecular structure allows for various chemical interactions, making it a compound of interest in medicinal chemistry and biological research. The fluorine atom enhances the compound's reactivity and biological activity, which has implications for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12F2N2. The presence of the fluorine atom is significant as it can influence the compound's binding affinity to biological targets and enhance its overall stability.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H12F2N2 |

| Molecular Weight | 186.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures may exhibit anti-inflammatory and antimicrobial properties.

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : The fluorine atom can enhance binding affinity to certain biological targets, influencing pathways related to neurotransmission and cellular metabolism.

- Hydrogen Bonding : The diamine group can form hydrogen bonds with target molecules, stabilizing interactions and potentially leading to enhanced biological activity.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of structurally related compounds, suggesting that this compound may exhibit similar effects. The presence of the fluorine atom was noted to increase the binding affinity to bacterial enzymes, potentially enhancing antimicrobial efficacy.

Study 2: Anti-inflammatory Properties

Research has indicated that compounds with similar diamine structures can exhibit anti-inflammatory effects. The unique substitution pattern in this compound may contribute to its efficacy in modulating inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with other diamines is useful.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-(3-Fluorophenyl)ethane-1,2-diamine | Low | Moderate |

| 1-(4-Methylphenyl)ethane-1,2-diamine | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.